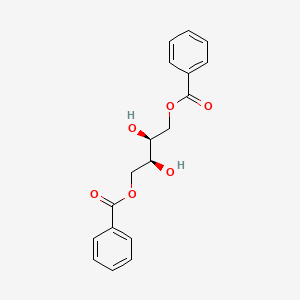

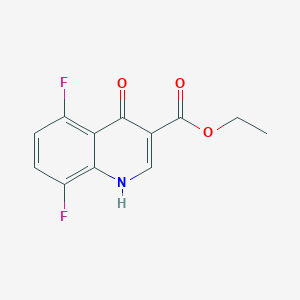

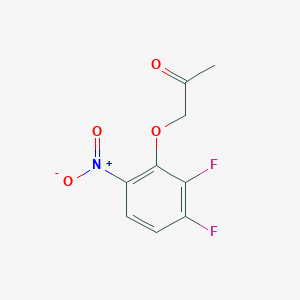

![molecular formula C10H13N3 B1587137 1-Butyl-1H-benzo[d][1,2,3]triazole CAS No. 708-43-0](/img/structure/B1587137.png)

1-Butyl-1H-benzo[d][1,2,3]triazole

Vue d'ensemble

Description

1-Butyl-1H-benzo[d][1,2,3]triazole is an anticorrosive agent with various applications. It is used in aircraft deicing , antifreeze fluids , and dishwasher detergents . Additionally, it serves as a restrainer in photographic emulsions and a reagent for the determination of silver in analytical chemistry .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine , sodium nitrite , and acetic acid . The conversion proceeds via diazotization of one of the amine groups. The reaction can be improved when carried out at low temperatures (5–10°C) and briefly irradiated in an ultrasonic bath .

Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can exist as tautomers A and B. Various structural analyses indicate that tautomer A is dominant. In the solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .

Chemical Reactions Analysis

Benzotriazole (BTA) acts as a weak acid (pKa = 8.2) and a very weak Brønsted base (pKa < 0). It can also bind to other species, utilizing lone pair electrons. BTA forms stable coordination compounds on copper surfaces, behaving as a corrosion inhibitor .

Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid , highly soluble in water. It exists as a 1:1 mixture of 1H- and 2H-tautomers. The dipole moment of this tautomeric mixture in benzene at 25°C is 1.85 D .

Applications De Recherche Scientifique

-

Medicinal Chemistry

- 1,2,3-triazoles are used in medicinal chemistry for their various biological activities . They have been used in the development of drugs for c-Met inhibition or GABA A modulating activity .

- The typical method of synthesizing these compounds involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

- The results have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition .

-

Antiviral Agents

- 1,2,3-triazoles have been used as antiviral agents . They have been used in the development of new effective antiviral compounds .

- The most common reaction to synthesize 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes .

- The results have shown that 1,2,3-triazoles have various biological activities, including antiviral activity .

-

Polymer Chemistry

-

Fluorescent Probes

-

Antifungal Agents

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-butylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-3-8-13-10-7-5-4-6-9(10)11-12-13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXCVQOKCGDSOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402877 | |

| Record name | 1-Butyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-1H-benzo[d][1,2,3]triazole | |

CAS RN |

708-43-0 | |

| Record name | 1-Butyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

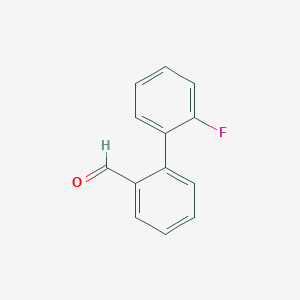

![3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1587054.png)

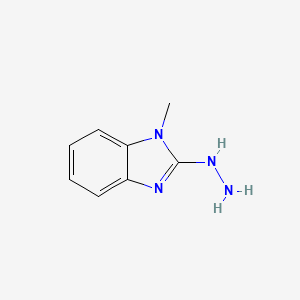

![3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1587071.png)

![1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1587075.png)